molecular formula C12H18N2O3S B3387176 4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline CAS No. 793678-97-4

4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline

Cat. No.: B3387176
CAS No.: 793678-97-4
M. Wt: 270.35 g/mol
InChI Key: XYFUPSOGWOVIPI-UHFFFAOYSA-N
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Description

4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.35 g/mol This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an aniline moiety substituted with an ethoxy group and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline typically involves the construction of the pyrrolidine ring followed by the introduction of the sulfonyl and ethoxy groups. One common approach is to start with an aniline derivative and perform a series of functional group transformations. For example, the ethoxy group can be introduced via an etherification reaction, while the sulfonyl group can be added through sulfonation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often utilize readily available starting materials and efficient reaction conditions to maximize yield and minimize costs. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline involves its interaction with molecular targets, such as enzymes or receptors. The pyrrolidine ring and sulfonyl group can form specific interactions with active sites, leading to inhibition or modulation of biological pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential bioactivity. The presence of both the ethoxy and sulfonyl groups on the aniline moiety, along with the pyrrolidine ring, distinguishes it from other similar compounds and enhances its versatility in various applications .

Properties

IUPAC Name

4-ethoxy-3-pyrrolidin-1-ylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-2-17-11-6-5-10(13)9-12(11)18(15,16)14-7-3-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFUPSOGWOVIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301249236
Record name 4-Ethoxy-3-(1-pyrrolidinylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

793678-97-4
Record name 4-Ethoxy-3-(1-pyrrolidinylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=793678-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3-(1-pyrrolidinylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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